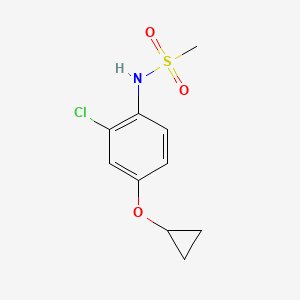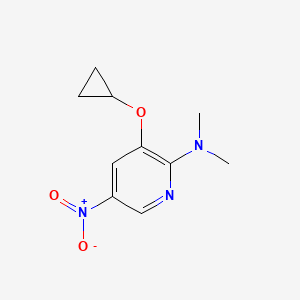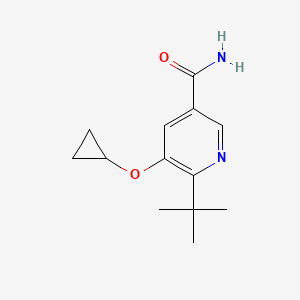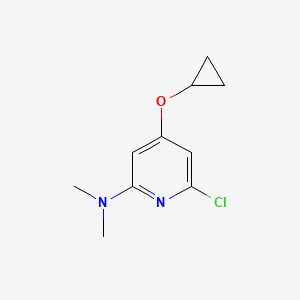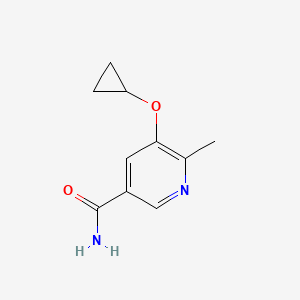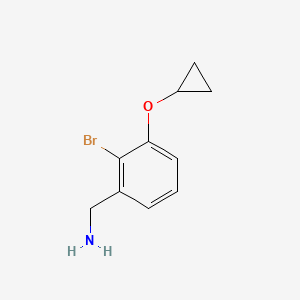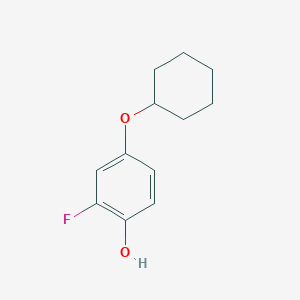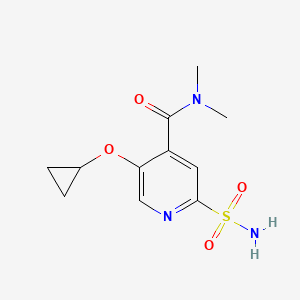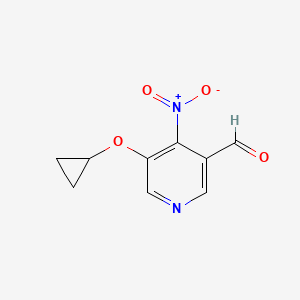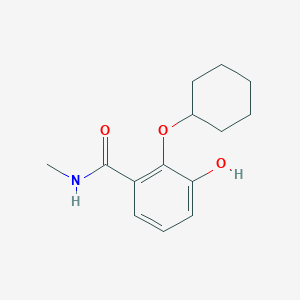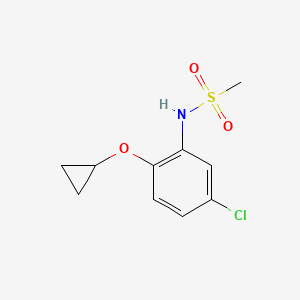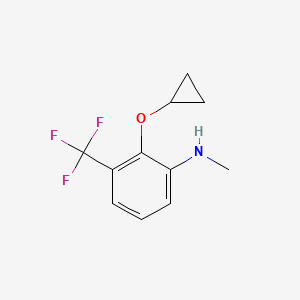
2-Cyclopropoxy-1,4-diisopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1,4-diisopropylbenzene is an organic compound with the molecular formula C15H22O It is a derivative of diisopropylbenzene, where the benzene ring is substituted with two isopropyl groups and a cyclopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1,4-diisopropylbenzene typically involves the alkylation of 1,4-diisopropylbenzene with cyclopropyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Alkylation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-1,4-diisopropylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclopropanone derivatives or carboxylic acids.
Reduction: Formation of 2-hydroxy-1,4-diisopropylbenzene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1,4-diisopropylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-1,4-diisopropylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The isopropyl groups contribute to the compound’s lipophilicity, affecting its solubility and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diisopropylbenzene: Lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.
2-Cyclopropoxy-1,3-diisopropylbenzene: Similar structure but with different substitution pattern on the benzene ring.
Propofol: Contains a hydroxyl group instead of a cyclopropoxy group, widely used as an anesthetic.
Uniqueness
2-Cyclopropoxy-1,4-diisopropylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C15H22O |
|---|---|
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1,4-di(propan-2-yl)benzene |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-8-14(11(3)4)15(9-12)16-13-6-7-13/h5,8-11,13H,6-7H2,1-4H3 |
InChI-Schlüssel |
KJOKIVKRCCJYOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


